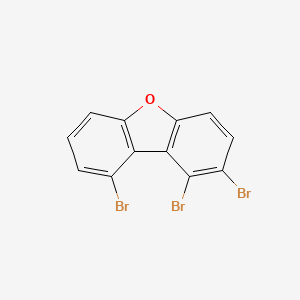

1,2,9-Tribromo-dibenzofuran

Descripción

Structure

3D Structure

Propiedades

Número CAS |

617707-38-7 |

|---|---|

Fórmula molecular |

C12H5Br3O |

Peso molecular |

404.88 g/mol |

Nombre IUPAC |

1,2,9-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-6-2-1-3-8-10(6)11-9(16-8)5-4-7(14)12(11)15/h1-5H |

Clave InChI |

ORSHSJSDVUTPPJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3Br)Br |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 1,2,9 Tribromo Dibenzofuran

De Novo Synthetic Pathways for Tribromo-dibenzofurans

De novo synthesis refers to the creation of a complex molecule from simple precursors. In the context of tribromo-dibenzofurans, this often involves the formation of the dibenzofuran (B1670420) ring system itself as a key step. One significant pathway is the transformation of brominated flame retardants or the coupling of bromophenols. pops.int These reactions can occur under thermal conditions, sometimes unintentionally in industrial processes. pops.int

Another defined de novo synthesis involves the breakdown of larger carbon structures, like polycyclic aromatic hydrocarbons (PAHs), in the presence of a bromine source and a catalyst. dss.go.thepa.gov For example, studies on the formation of polychlorinated dibenzofurans (PCDFs) from PAHs have provided a model for how similar brominated compounds could be formed. dss.go.th The mechanism suggests that specific PAHs can cleave and incorporate oxygen and bromine to form the dibenzofuran core with a particular substitution pattern. dss.go.th

Laboratory-based de novo synthesis can also be achieved through controlled, multi-step sequences. These often start with simpler aromatic compounds that are built up and then cyclized to form the dibenzofuran structure.

Precursor Chemistry and Reaction Mechanisms in Laboratory Synthesis

The laboratory synthesis of 1,2,9-tribromo-dibenzofuran relies on carefully chosen precursors and reaction conditions to control the placement of the bromine atoms.

Brominated phenols and phenoxy compounds are critical precursors in the synthesis of polybrominated dibenzofurans (PBDFs). The coupling of these molecules is a primary method for forming the dibenzofuran skeleton. pops.int For instance, the self-condensation of halogenated phenols can lead to the formation of dibenzofurans. inchem.org Additionally, hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are themselves derived from brominated phenols, can undergo photochemical reactions to form brominated dibenzofurans. nih.gov The specific substitution pattern of the starting brominated phenol (B47542) will heavily influence the final isomer of the resulting dibenzofuran. The synthesis of various PBDEs and their hydroxylated metabolites often begins with the selective bromination of phenols. diva-portal.orgsci-hub.se

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and are frequently used to construct the dibenzofuran ring system. rsc.org One powerful method is the intramolecular C-H activation/C-O cyclization of 2-arylphenols. nih.govacs.org This reaction creates the crucial ether linkage to form the furan (B31954) ring of the dibenzofuran. nih.govacs.org The process can be tolerant of various functional groups, allowing for the synthesis of complex, substituted dibenzofurans. acs.org Another approach involves the palladium-catalyzed cyclization of o-iododiaryl ethers, which can be prepared from o-iodophenols. organic-chemistry.org These methods offer high yields and can be adapted for a range of substituted precursors. organic-chemistry.orgmdpi.com

| Palladium-Catalyzed Dibenzofuran Synthesis | Description | References |

| Phenol-Directed C-H Activation/C-O Cyclization | An intramolecular reaction that forms the C-O bond of the furan ring using a palladium catalyst and an oxidant like air. | nih.govacs.org |

| Cyclization of o-Iododiaryl Ethers | A method where an ortho-iodinated diaryl ether undergoes cyclization with a palladium catalyst, often under ligand-free conditions. | organic-chemistry.org |

| From 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes | A one-pot protocol involving a palladium-catalyzed cross-coupling/aromatization and a copper-catalyzed Ullmann coupling. | organic-chemistry.org |

A highly efficient method for synthesizing functionalized dibenzofurans is the domino "twofold Heck/6π-electrocyclization" reaction. uni-rostock.deresearchgate.netkfueit.edu.pk This process has been specifically applied to precursors like 2,3-di- and 2,3,5-tribromobenzofuran to create more complex dibenzofuran structures. uni-rostock.deresearchgate.netkfueit.edu.pkacs.orguni-rostock.de In this reaction, a twofold Heck reaction introduces two new groups, which then undergo a 6π-electrocyclization to form an additional aromatic ring, resulting in a functionalized dibenzofuran. researchgate.netkfueit.edu.pk This methodology allows for the rapid construction of the dibenzofuran core with various substituents. researchgate.net

Regioselective Bromination Approaches to Substituted Dibenzofurans

Achieving a specific bromination pattern on a pre-existing dibenzofuran ring is a significant challenge due to the multiple possible positions for substitution. Regioselective bromination aims to control where the bromine atoms are added. Electrophilic bromination of dibenzofuran can yield a range of products from mono- to octabromodibenzofuran. capes.gov.br The conditions of the reaction, such as temperature and the type of catalyst, can influence the degree and position of bromination. inchem.org

For phenols and other activated aromatic rings, various reagents and conditions have been developed to achieve regioselectivity. mdpi.com For example, N-bromosuccinimide (NBS) can be used for selective bromination, and the outcome can depend on the solvent and the electronic properties of the substituents already on the ring. researchgate.net A PIDA–AlBr3 system has also been developed for the mild and efficient electrophilic bromination of phenols and their ethers. rsc.orgresearchgate.net While these methods are not always directly applied to dibenzofuran itself, the principles of controlling regioselectivity are transferable.

Isomer-Specific Synthesis Challenges and Innovations for 1,2,9-Tribromo-dibenzofuran

The synthesis of a single, specific isomer like 1,2,9-tribromo-dibenzofuran is particularly challenging. Direct bromination of dibenzofuran is unlikely to yield this specific isomer in a pure form. Therefore, its synthesis would almost certainly require a multi-step, directed approach.

One potential strategy would be to start with a precursor that already contains the desired substitution pattern or can be selectively functionalized. For example, a suitably substituted biphenyl (B1667301) or diaryl ether could be cyclized. The challenge lies in preparing these precursors with the correct bromine substitution.

Environmental Occurrence and Distribution Dynamics of 1,2,9 Tribromo Dibenzofuran

Primary and Secondary Sources of 1,2,9-Tribromo-dibenzofuran in Environmental Matrices

The presence of 1,2,9-Tribromo-dibenzofuran and other PBDFs in the environment is a direct result of anthropogenic activities, with a potential minor contribution from natural processes.

Thermal stress on bromine-containing materials is the principal pathway for the formation of PBDFs. These compounds are generated as products of incomplete combustion or as byproducts in industrial settings.

Incineration of municipal and industrial waste is a significant source of PBDFs. acs.org When materials containing bromine are combusted, the conditions can favor the formation of these compounds. Flue gas from municipal solid waste incineration (MSWI) facilities often contains PBDFs at concentrations comparable to or only slightly lower than their chlorinated counterparts (PCDD/Fs), despite chlorine levels in the waste being orders of magnitude higher than bromine. acs.org

Open burning of domestic waste is another major, often unregulated, source. Field studies of burning residential waste dumps have measured significant emission factors for PBDFs, which can be thousands of times higher than those from modern, controlled municipal waste combustors. nih.gov The formation of PBDFs in these processes is influenced by combustion quality, with smoldering conditions leading to higher emissions than flaming combustion. nih.gov

Table 1: PBDD/F Emissions from Various Combustion Sources

| Source | Matrix | Concentration / Emission Factor | Reference |

|---|---|---|---|

| Open Burning of Domestic Waste Dump | Air (emissions) | Average of 470 ng TEQ/kg Cburned | nih.gov |

| Municipal Solid Waste Incineration (MSWI) | Flue Gas | Concentrations are often comparable to PCDD/Fs | acs.org |

| Incineration of Waste Printed Circuit Boards (325 °C) | Gas Fraction | 57 ng TEQ/kg | nih.gov |

| Incineration of Waste Printed Circuit Boards (325 °C) | Solid Fraction (Char) | 19,000 ng TEQ/kg | nih.gov |

| Incineration of Waste Printed Circuit Boards (325 °C) | Liquid Fraction (Oil) | 160,000 ng TEQ/kg | nih.gov |

The thermal degradation and recycling of electronic waste (e-waste) is a primary global source of PBDFs. acs.org E-waste contains high concentrations of brominated flame retardants (BFRs), such as Polybrominated Diphenyl Ethers (PBDEs) and Tetrabromobisphenol A (TBBPA), which are precursors to PBDF formation. acs.orgnih.gov

Primitive e-waste recycling techniques, such as open burning and uncontrolled smelting to recover precious metals, create ideal conditions for the conversion of BFRs into PBDFs. researchgate.netacs.org The incineration of waste printed circuit boards (PCBs), a common component of e-waste, has been shown to produce extremely high concentrations of PBDFs, particularly at temperatures between 250 and 400 °C. nih.gov Copper, which is abundant in PCBs, can act as a catalyst, significantly increasing the yield of PBDFs. nih.gov

Furthermore, PBDFs can exist as impurities in commercial BFR mixtures from their initial production. nih.gov Studies on plastics from cathode ray tube (CRT) casings, for example, have found high levels of PBDFs, with concentrations sometimes exceeding 1000 µg/g of the PBDE content. nih.govresearchgate.net This suggests that PBDFs are not only formed during end-of-life thermal processing but can also be introduced into new products through the use of BFR-containing recycled plastics. nih.gov

While anthropogenic sources are dominant, there is evidence for the natural formation of some related brominated compounds. Research has established the natural production of Tribromodibenzodioxins (TrBDDs) and Tetrabromodibenzodioxins (TeBDDs) in the marine environment. nih.gov Reactive bromophenols and hydroxylated PBDEs are considered the likely precursors for these naturally occurring polybrominated dibenzo-p-dioxins (PBDDs), which have been detected in marine organisms like mussels, algae, and sponges. nih.gov However, similar evidence for the widespread natural formation of polybrominated dibenzofurans is less established.

Anthropogenic Release Pathways from Thermal Processes.

Global and Regional Spatial Distribution Patterns

The global distribution of PBDFs is characterized by significant regional hotspots, primarily linked to e-waste processing and disposal sites. The highest environmental concentrations have been recorded in and around e-waste recycling facilities, particularly in regions in Asia and Africa where informal recycling practices are common. acs.orgnih.govresearchgate.net

Studies conducted at e-waste sites in South China have documented severe contamination of the local environment. acs.orgacs.orgresearchgate.net Similarly, analysis of plastics from CRT casings stockpiled in Nigeria revealed PBDD/F concentrations with a median of 18,000 ng/g. nih.govresearchgate.net These sites act as major point sources, releasing PBDFs into the local terrestrial and atmospheric environments, from which long-range transport can potentially occur. researchgate.net

Distribution Across Environmental Compartments

Once released, PBDFs are distributed across various environmental compartments, with their fate governed by their chemical properties, such as low water solubility and high affinity for organic matter.

Soil and Sediment: Due to their lipophilic nature, PBDFs strongly adsorb to soil and sediment particles. The highest concentrations are found in soils and sediments at or near e-waste recycling sites. acs.orgacs.org For instance, topsoil concentrations at an e-waste site in China ranged from 19.6 to 3,793 ng/kg dry weight. researchgate.net

Dust: Indoor and workshop dust in e-waste recycling areas are significant reservoirs of PBDFs. researchgate.net This represents a direct pathway of release from the dismantling and processing of electronic components.

Air: PBDFs are released into the atmosphere in both gaseous and particle-bound forms from combustion sources. nih.gov They can then be transported and deposited in other locations.

Biota: The bioaccumulative potential of PBDFs means they can enter food webs. They have been detected in a variety of biological samples. nih.gov

Table 2: Concentrations of PBDD/Fs in Environmental Matrices at an E-waste Site in South China

| Environmental Compartment | Concentration Range (ng/kg dry weight) | Reference |

|---|---|---|

| Workshop Dust | 122 - 4,667 | researchgate.net |

| Top Soil | 19.6 - 3,793 | researchgate.net |

| Surface Sediment | 527 | researchgate.net |

Aquatic System Partitioning (Water and Sediments)

Specific data on the partitioning of 1,2,9-Tribromo-dibenzofuran between water and sediment in aquatic systems are not available. While studies on sediment cores have provided valuable insights into the temporal trends of PBDFs as a group, they have not reported specific concentration data for 1,2,9-Tribromo-dibenzofuran. This lack of congener-specific data makes it impossible to determine its prevalence and behavior in aquatic environments.

Soil Contamination and Accumulation

There is a notable absence of research documenting the levels of 1,2,9-Tribromo-dibenzofuran in soil. Consequently, no data tables or detailed findings on its accumulation in terrestrial environments can be provided.

Environmental Fate and Transformation Mechanisms of 1,2,9 Tribromo Dibenzofuran

Atmospheric Transport and Deposition Processes

Polybrominated dibenzofurans, as a class of semi-volatile organic compounds, are subject to atmospheric transport and deposition. Their distribution in the atmosphere is governed by gas-particle partitioning, a process dependent on the compound's vapor pressure and ambient temperature. Congeners with higher bromination levels tend to adsorb more readily to airborne particulate matter.

Once in the atmosphere, these particles can be transported over long distances. The removal of 1,2,9-Tribromodibenzofuran from the atmosphere would occur through dry and wet deposition.

Dry Deposition: This involves the gravitational settling of particles and turbulent diffusion of both particles and gases to surfaces.

Wet Deposition: This process includes the scavenging of particles and the dissolution of gaseous forms into precipitation (rain, snow, fog).

These deposition processes are the primary means by which PBDFs are transferred from the atmosphere to soil, water, and vegetation, contributing to their widespread environmental distribution.

Photolytic and Radiolytic Degradation Pathways

Photodegradation is recognized as a significant abiotic degradation pathway for many brominated organic compounds present in the environment. nih.gov Exposure to sunlight, particularly UV radiation, can initiate chemical transformations.

Debromination Mechanisms via Photolysis

The principal photolytic reaction for PBDFs is reductive debromination, a process involving the cleavage of carbon-bromine (C-Br) bonds. This reaction proceeds stepwise, leading to the formation of dibenzofurans with fewer bromine atoms. Studies on related polybrominated compounds have shown that the rate of photolysis is influenced by several factors, including the number of bromine atoms and the environmental medium (e.g., dissolved in water, adsorbed on soil or sediment). nih.govresearchgate.net For some polybrominated diphenyl ethers (PBDEs), the disappearance rate constant has been observed to increase with a higher number of bromines. nih.gov The process involves the absorption of light energy, leading to an excited state that facilitates the breaking of the C-Br bond.

Biotransformation and Microbial Degradation Processes

The biological breakdown of halogenated compounds is a critical component of their environmental fate. This can occur through microbial action in sediments and soils or via metabolic processes within larger organisms.

Anaerobic Microbial Debromination

Under anaerobic conditions, such as those found in deep sediments, microbial reductive dehalogenation is a key transformation process for compounds like PBDFs. nih.gov Certain anaerobic bacteria, including species related to the genus Dehalococcoides, have demonstrated the ability to remove halogen atoms from aromatic rings. nih.gov This process, analogous to what is observed with chlorinated dioxins and furans, involves using the halogenated compound as an electron acceptor in respiration. nih.govhelsinki.fi For related PBDEs, this microbial action has been shown to preferentially remove bromine atoms at the para and meta positions. berkeley.edu This transformation is generally slow but significant, as it reduces the compound's halogen content and can decrease its toxicity. nih.govberkeley.edu

Metabolic Pathways in Non-Human Organisms (e.g., mice, fish)

The metabolism of PBDFs in non-human organisms is highly dependent on the specific arrangement of bromine atoms on the dibenzofuran (B1670420) structure. The absence of halogen substitution at the 2, 3, 7, and 8 positions is a primary factor influencing a compound's biological persistence. mdpi.com

A study on the metabolism of various brominated dibenzofurans in C57BL/6J mice provides significant insight into the likely fate of 1,2,9-Tribromodibenzofuran, which is also a non-2,3,7,8-substituted congener. The research investigated its isomer, 2,3,8-tribromodibenzofuran (B1345176) (TrBDF), and found that it was poorly retained in the liver and eliminated rapidly. mdpi.comnih.govu-fukui.ac.jp The primary metabolic pathway identified was monooxygenation, resulting in the formation of monohydroxylated metabolites. mdpi.comnih.gov This contrasts sharply with 2,3,7,8-substituted PBDFs, which were found to be much less metabolized and exhibited longer biological half-lives. mdpi.comnih.gov Given its similar non-2,3,7,8-substitution pattern, 1,2,9-Tribromodibenzofuran is expected to undergo a comparable metabolic transformation via hydroxylation, leading to more rapid elimination from the body.

| Compound | Organism | Key Metabolic Finding | Significance |

|---|---|---|---|

| 2,3,8-Tribromodibenzofuran (Isomer of 1,2,9-TrBDF) | Mouse (C57BL/6J) | Extensively metabolized into monohydroxylated products. mdpi.comnih.gov | Indicates rapid elimination and lower biological persistence for non-2,3,7,8 substituted TrBDFs. mdpi.comnih.gov |

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) | Mouse (C57BL/6J) | Significantly less metabolized compared to 2,3,8-TrBDF. nih.gov | Demonstrates the high persistence of 2,3,7,8-substituted congeners. nih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran | Mouse (C57BL/6J) | Very low level of metabolism observed. nih.gov | Shows that increased bromination at 2,3,7,8 positions enhances biological persistence. nih.gov |

In fish, various PBDF congeners have been detected in tissue samples, confirming their uptake from the environment. nih.govresearchgate.net However, detailed studies on the specific metabolic pathways for tribrominated dibenzofurans in fish are not extensively documented in the available scientific literature.

Chemical Degradation Reactions in Environmental Matrices

The environmental persistence of 1,2,9-Tribromo-dibenzofuran is largely dictated by its resistance to chemical degradation reactions. The primary abiotic degradation pathways for polyhalogenated dibenzofurans include photolysis and, to a lesser extent, hydrolysis.

Photodegradation: Sunlight-induced degradation, or photolysis, is a significant mechanism for the breakdown of many polyhalogenated aromatic hydrocarbons in the environment. For polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), photolysis in organic solvents and on surfaces has been observed to proceed through a step-wise reductive debromination process. While specific studies on 1,2,9-Tribromo-dibenzofuran are not available, research on other brominated dibenzofurans suggests that the bromine atoms are sequentially removed upon exposure to ultraviolet (UV) radiation. The rate and extent of photodegradation are influenced by the environmental matrix, with degradation being more rapid in the presence of hydrogen-donating solvents. It is anticipated that 1,2,9-Tribromo-dibenzofuran would undergo a similar photolytic degradation, leading to the formation of di- and mono-brominated dibenzofurans, and ultimately, dibenzofuran itself.

Thermal Degradation: In high-temperature environments, such as during industrial processes or incineration, polybrominated dibenzofurans can undergo thermal degradation. However, these conditions can also lead to the formation of other toxic byproducts. nih.gov

The following table summarizes the potential chemical degradation reactions for 1,2,9-Tribromo-dibenzofuran based on data for related compounds.

| Degradation Pathway | Description | Significance for 1,2,9-Tribromo-dibenzofuran |

| Photolysis | Degradation by sunlight, leading to reductive debromination. | Considered a potentially significant pathway in surface waters and on exposed surfaces. |

| Hydrolysis | Reaction with water. | Expected to be a very slow and insignificant degradation pathway under normal environmental conditions. |

| Thermal Degradation | Breakdown at high temperatures. | Relevant in specific high-temperature environments, not a typical environmental fate process. |

Formation of Environmental Metabolites and Transformation Products

The biotransformation of 1,2,9-Tribromo-dibenzofuran in various organisms and microorganisms is a key factor in its environmental fate and potential toxicity. While specific metabolic data for this compound are scarce, studies on related brominated and chlorinated dibenzofurans provide insights into its likely transformation products.

Microbial Degradation: Microorganisms, particularly bacteria, play a crucial role in the degradation of halogenated aromatic compounds. Studies on chlorinated dibenzofurans have shown that aerobic bacteria can initiate degradation through a dioxygenase attack. researchgate.net This process involves the insertion of two hydroxyl groups into the aromatic ring, leading to ring cleavage and the formation of chlorinated salicylic (B10762653) acids. researchgate.net By analogy, it is plausible that 1,2,9-Tribromo-dibenzofuran could be microbially transformed into brominated salicylic acid derivatives.

Under anaerobic conditions, reductive debromination is a key microbial process for polybrominated compounds. This process, carried out by dehalogenating bacteria, involves the removal of bromine atoms and their replacement with hydrogen atoms. This would lead to the formation of less brominated dibenzofurans.

Metabolism in Higher Organisms: In animal systems, such as mice, brominated dibenzofurans have been shown to be metabolized into monohydroxylated products. mdpi.comnih.gov This transformation is mediated by cytochrome P450 enzymes. The position of hydroxylation can influence the subsequent toxicological properties of the compound. For 1,2,9-Tribromo-dibenzofuran, it is expected that one or more hydroxylated metabolites could be formed. The extent of this metabolic transformation is likely influenced by the specific bromine substitution pattern. mdpi.comnih.gov

The table below outlines the potential environmental metabolites and transformation products of 1,2,9-Tribromo-dibenzofuran.

| Transformation Pathway | Potential Products | Organism/System |

| Microbial Aerobic Degradation | Brominated salicylic acids | Bacteria |

| Microbial Anaerobic Degradation | Di- and Mono-brominated dibenzofurans, Dibenzofuran | Anaerobic bacteria |

| Metabolism in Animals | Monohydroxylated tribromo-dibenzofurans | Mammals (e.g., mice) |

| Photodegradation | Di- and Mono-brominated dibenzofurans, Dibenzofuran | Environmental surfaces, surface waters |

Advanced Analytical Methodologies for 1,2,9 Tribromo Dibenzofuran

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Sample preparation is a critical step that significantly influences the reliability and accuracy of analytical results for trace contaminants like 1,2,9-Tribromo-dibenzofuran. researchgate.net The primary goals of sample preparation are to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. researchgate.net

The choice of extraction method depends on the sample matrix, the physicochemical properties of the analyte, and the required efficiency and sample throughput.

Soxhlet Extraction (SE) is a classical and robust solid-liquid extraction technique widely used for persistent organic pollutants (POPs). researchgate.netca.gov The method involves continuously washing the solid sample with a freshly distilled solvent, which ensures intimate contact between the sample matrix and the extraction solvent. ca.govpobel.com Toluene is a common solvent used for the extraction of PBDD/Fs and related compounds. researchgate.netnih.gov While effective and inexpensive, traditional Soxhlet extraction is time-consuming, often requiring 16 to 24 hours, and consumes large volumes of organic solvents. ca.govlcms.cz

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is a more modern technique that utilizes elevated temperatures and pressures to increase extraction efficiency. fishersci.comthermofisher.com These conditions enhance the solvating power and diffusion rates of the solvent, while decreasing its viscosity, allowing for more rapid and complete extraction. thermofisher.com ASE significantly reduces extraction times to around 20-30 minutes and uses substantially less solvent compared to Soxhlet. lcms.czthermofisher.com It is an EPA-approved method for extracting dioxins and furans from various environmental solids. thermofisher.com For soil and sediment samples, solvents like toluene, n-hexane, and dichloromethane have been shown to provide comparable extraction rates. nih.govtdi-bi.com

A comparison of common extraction techniques for PBDD/Fs and similar compounds is presented below.

| Feature | Soxhlet Extraction (SE) | Accelerated Solvent Extraction (ASE) / PFE |

| Principle | Continuous solid-liquid extraction with recycled hot solvent. pobel.com | Extraction with solvents at elevated temperature and pressure. thermofisher.com |

| Typical Solvents | Toluene, Hexane/Acetone. researchgate.netnih.gov | Toluene, Dichloromethane, Hexane. nih.govtdi-bi.com |

| Extraction Time | 16-24 hours. ca.govnih.gov | < 30 minutes. lcms.czthermofisher.com |

| Solvent Volume | High (~300 mL). researchgate.net | Low (~15-40 mL). thermofisher.comthermofisher.com |

| Advantages | Robust, simple, inexpensive glassware, highly efficient. ca.gov | Fast, low solvent consumption, automated, efficient. thermofisher.comthermofisher.com |

| Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation of analytes. ca.govpobel.com | Higher initial equipment cost. |

Following extraction, the raw extract contains the target analytes along with a variety of co-extracted matrix components (e.g., lipids, pigments) that can interfere with instrumental analysis. ca.gov Therefore, a rigorous clean-up and purification step is mandatory.

Multi-layer silica gel column chromatography is a widely used and effective technique for cleaning up extracts containing PBDD/Fs. nih.govresearchgate.net These columns typically contain several layers of silica gel impregnated with sulfuric acid and sodium hydroxide, along with activated silica. nih.govresearchgate.net This combination allows for the removal of a wide range of interfering compounds. The acidic silica layer oxidizes and retains polar interferences, while other layers remove other impurities. lcms.cz For samples with high-fat content, such as fish and dairy products, a preliminary treatment with concentrated sulfuric acid may be necessary to prevent the column from clogging. nih.gov

In addition to silica gel, other adsorbents like alumina and Florisil are used in subsequent chromatographic steps to separate PBDD/Fs from other classes of compounds, such as polychlorinated biphenyls (PCBs). researchgate.net For instance, a Florisil column can be used to isolate a fraction containing PCDD/Fs, which is then eluted separately from the PCB fraction. This multi-step approach ensures that the final extract is sufficiently clean for high-sensitivity analysis.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) Applications

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard for the quantitative analysis of PBDD/Fs, including 1,2,9-Tribromo-dibenzofuran. researchgate.netepa.gov This is due to the technique's exceptional sensitivity and selectivity, which are necessary to detect these compounds at the ultra-trace levels (picogram to femtogram) found in environmental and biological samples. gcms.cznih.gov

The complexity of PBDD/F analysis arises from the large number of possible congeners (135 for PBDFs). epa.gov Many of these isomers have similar physicochemical properties, making their chromatographic separation challenging. osti.gov HRGC is essential for separating the toxic 2,3,7,8-substituted congeners from less toxic ones. osti.gov To achieve adequate separation, capillary GC columns of different polarities are often used. osti.gov

HRMS provides the necessary specificity to differentiate between target analytes and co-eluting matrix interferences. osti.gov It operates at a high resolving power (typically >10,000), which allows for the accurate mass measurement of ions, distinguishing them from other ions of the same nominal mass. gcms.cz The analysis is typically performed in the electron impact (EI) ionization mode, monitoring specific ions for each congener group (Selected Ion Monitoring, SIM). osti.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Developments

While HRGC-MS is the established method, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC coupled with tandem mass spectrometry (LC-MS/MS), is emerging as a viable alternative for the analysis of brominated compounds. researchgate.net A significant advantage of LC-MS is its suitability for analyzing thermolabile compounds that can degrade in a hot GC injector port. researchgate.netresearchgate.net This is particularly relevant for higher brominated congeners.

LC-MS/MS offers high sensitivity and specificity, comparable to GC-based methods, and can be used for a wide range of brominated flame retardants and related compounds. researchgate.net Although its application specifically for 1,2,9-Tribromo-dibenzofuran is not as widely documented as HRGC-MS, the developments in LC-MS instrumentation and methodologies suggest its potential for future applications in this area, especially for complex biological samples where minimizing thermal stress on the analytes is desirable. lcms.cz

Isomer-Specific Quantification Challenges and Solutions

A major analytical challenge in the study of tribrominated dibenzofurans is isomer-specific quantification. The term "tribromodibenzofuran" refers to a group of isomers with the same molecular formula but different bromine substitution patterns on the dibenzofuran (B1670420) backbone. Differentiating and quantifying a specific isomer like 1,2,9-Tribromo-dibenzofuran is difficult for several reasons:

Co-elution: The large number of PBDD/F and related halogenated congeners makes complete chromatographic separation on a single GC column nearly impossible. osti.gov Different isomers can co-elute, leading to inaccurate quantification if the mass spectrometer cannot distinguish between them. osti.gov

Lack of Standards: The synthesis and commercial availability of certified analytical standards for all individual PBDD/F congeners, including 1,2,9-Tribromo-dibenzofuran, are limited. nih.govee-net.ne.jp This hampers the absolute identification and accurate quantification of each specific isomer. nih.gov

To address these challenges, several solutions are employed:

Multi-Column Chromatography: The use of at least two GC capillary columns with different stationary phase polarities is a common strategy to resolve co-eluting congeners. osti.gov An analysis is performed on both columns to confirm the identity and improve the accuracy of quantification.

High-Resolution Mass Spectrometry: As previously mentioned, HRMS is crucial for distinguishing between congeners and interferences, though it cannot separate isomers that co-elute and belong to the same homologous group. osti.gov

Isotope Dilution: Quantification is typically performed using isotope dilution mass spectrometry, where a known amount of a ¹³C-labeled analog of the target analyte is added to the sample before extraction. ee-net.ne.jp This internal standard corrects for analyte losses during sample preparation and instrumental analysis, providing more accurate results.

Quality Assurance and Quality Control (QA/QC) in Environmental and Biomonitoring Studies

Rigorous Quality Assurance and Quality Control (QA/QC) procedures are essential to ensure the reliability and comparability of data from environmental and biomonitoring studies. nih.govnih.gov Given the low concentrations of 1,2,9-Tribromo-dibenzofuran and the complexity of the analytical process, strict QA/QC protocols are mandatory. epa.gov

Key components of a QA/QC program for PBDD/F analysis include:

Method Blanks: A laboratory method blank, consisting of all reagents and glassware used in the sample preparation process without the sample matrix, is analyzed with each batch of samples. epa.govepa.gov This is done to check for contamination from solvents, reagents, and equipment. ca.gov

Field Blanks: For air sampling studies, a field blank (a clean sampling cartridge taken to the field site but not used for active sampling) is analyzed to assess potential contamination during transport, storage, and handling. epa.gov

Labeled Internal Standards: As mentioned, ¹³C-labeled internal standards are added to every sample before extraction to monitor the efficiency of the entire analytical procedure and to enable accurate quantification via isotope dilution. epa.gov

Certified Reference Materials (CRMs): Analyzing CRMs with a certified concentration of target analytes in a similar matrix is crucial for validating the accuracy of the analytical method. nih.gov However, the availability of CRMs for specific PBDD/F congeners can be limited. semanticscholar.org

Proficiency Testing: Participation in inter-laboratory proficiency testing schemes helps to assess the performance of a laboratory against others and ensures the ongoing quality of the data produced. nih.govresearchgate.net

By implementing these comprehensive QA/QC measures, laboratories can generate high-quality, reliable data on the presence and concentration of 1,2,9-Tribromo-dibenzofuran in various environmental and biological samples. researchgate.net

Mechanistic Biological Interactions of 1,2,9 Tribromo Dibenzofuran Non Human, Non Clinical Focus

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

Upon entering a cell, these lipophilic compounds are thought to passively diffuse across the cell membrane and bind to the AhR, which resides in the cytoplasm as part of a protein complex. This binding event causes a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-bound AhR heterodimerizes with the AhR nuclear translocator (ARNT). This newly formed complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism.

Studies on various brominated and chlorinated dibenzofurans have consistently shown that congeners with lateral (2, 3, 7, and 8) halogen substitutions exhibit the highest affinity for the AhR. bohrium.com The presence of bromine atoms at these positions is a critical determinant for a strong and persistent activation of the AhR signaling pathway. While 1,2,9-Tribromo-dibenzofuran has substitutions at the 1, 2, and 9 positions, the lack of a bromine at the crucial 3, 7, or 8 positions suggests its AhR binding affinity may be lower than that of the highly toxic 2,3,7,8-substituted congeners.

Table 1: General Principles of AhR Binding by Halogenated Dibenzofurans

| Feature | Description | Significance |

| Ligand Characteristics | Planar, hydrophobic molecules with halogen substitutions. | Allows for effective binding within the AhR ligand-binding pocket. |

| Receptor Complex | Cytosolic AhR complexed with heat shock proteins (e.g., Hsp90) and co-chaperones. | Maintains the receptor in a conformation ready for ligand binding. |

| Activation Steps | Ligand binding, conformational change, nuclear translocation, heterodimerization with ARNT. | A cascade of events leading to the formation of a transcriptionally active complex. |

| DNA Binding | The AhR/ARNT complex binds to Xenobiotic Responsive Elements (XREs). | Initiates the transcription of downstream target genes. |

Enzyme Induction Pathways (e.g., Cytochrome P450) and Molecular Regulation

The activation of the AhR signaling pathway by compounds like 1,2,9-Tribromo-dibenzofuran directly leads to the induction of a suite of drug-metabolizing enzymes. The most prominent among these are the Cytochrome P450 (CYP) monooxygenases, particularly the CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1.

The induction of these enzymes is a primary and well-characterized response to AhR activation. The AhR/ARNT complex, upon binding to XREs, enhances the transcription of the CYP1A1, CYP1A2, and CYP1B1 genes. This leads to an increased synthesis of the corresponding enzymes. These enzymes are involved in the phase I metabolism of a wide range of xenobiotics, including the AhR ligands themselves. The goal of this metabolic process is to increase the water solubility of the compounds, thereby facilitating their excretion from the body.

The potency of different PBDF congeners to induce these enzymes generally correlates with their AhR binding affinity. bohrium.com Therefore, it is expected that the enzyme induction potential of 1,2,9-Tribromo-dibenzofuran would be influenced by its specific substitution pattern. The induction of CYP1A1 is often used as a sensitive biomarker for exposure to AhR agonists.

Table 2: Key Enzymes Induced via the AhR Pathway

| Enzyme | Function | Role in Xenobiotic Metabolism |

| CYP1A1 | Monooxygenase | Metabolizes polycyclic aromatic hydrocarbons and other planar xenobiotics. |

| CYP1A2 | Monooxygenase | Metabolizes aromatic amines and some pharmaceuticals. |

| CYP1B1 | Monooxygenase | Involved in the metabolism of estrogens and various xenobiotics. |

Molecular Mechanisms of Cellular Uptake and Intracellular Distribution in in vitro and non-human in vivo Models

The cellular uptake of 1,2,9-Tribromo-dibenzofuran, like other PBDFs, is primarily governed by its lipophilicity. These compounds readily partition into lipid-rich environments, such as cell membranes. The prevailing mechanism of cellular entry is believed to be passive diffusion across the plasma membrane, driven by the concentration gradient between the extracellular environment and the cell's interior.

Once inside the cell, the intracellular distribution is influenced by the compound's affinity for various cellular components. Due to their lipophilic nature, PBDFs tend to accumulate in lipid-rich compartments, including the endoplasmic reticulum and adipose tissue in whole organisms. The binding to the AhR also plays a role in their intracellular sequestration and subsequent translocation to the nucleus.

Studies on brominated dibenzofurans in mice have shown that the degree of bromine substitution can affect their distribution and retention. For instance, hepatic uptake has been observed to decrease as the number of bromine atoms increases. nih.gov Furthermore, congeners with 2,3,7,8-substitution patterns are generally more persistent and accumulate to a greater extent in tissues compared to non-2,3,7,8-substituted congeners. nih.gov This suggests that 1,2,9-Tribromo-dibenzofuran may be less retained in tissues compared to its 2,3,7,8-substituted counterparts.

Comparative Molecular Interaction Studies with Related Halogenated Aromatic Hydrocarbon Congeners

The biological and toxicological effects of 1,2,9-Tribromo-dibenzofuran can be contextualized by comparing its likely molecular interactions with those of other well-studied halogenated aromatic hydrocarbons. The Toxic Equivalency Factor (TEF) concept is a framework used to assess the relative potency of different dioxin-like compounds, including PBDFs, to that of the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

While a specific TEF for 1,2,9-Tribromo-dibenzofuran has not been established, the general structure-activity relationships for this class of compounds provide a basis for estimation. The potency of PBDFs is highly dependent on the number and position of the bromine atoms.

Key Structural Determinants for Potency:

Lateral Substitution: Bromine atoms at positions 2, 3, 7, and 8 are critical for high-affinity AhR binding and potent biological responses.

Planarity: A planar molecular structure is necessary to fit into the AhR ligand-binding pocket.

Based on these principles, 1,2,9-Tribromo-dibenzofuran, lacking the full complement of lateral substitutions, is predicted to be significantly less potent than 2,3,7,8-substituted congeners. Its biological activity is likely to be orders of magnitude lower than that of compounds like 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF).

Table 3: Comparative Aspects of Halogenated Aromatic Hydrocarbon Interactions

| Compound Class | Key Structural Features | General Potency Relative to TCDD |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Lateral chlorine substitution (2,3,7,8) | High (TCDD is the reference compound) |

| Polychlorinated Dibenzofurans (PCDFs) | Lateral chlorine substitution (2,3,7,8) | High |

| Polybrominated Dibenzo-p-dioxins (PBDDs) | Lateral bromine substitution (2,3,7,8) | Similar to chlorinated analogs |

| Polybrominated Dibenzofurans (PBDFs) | Lateral bromine substitution (2,3,7,8) | Similar to chlorinated analogs bohrium.com |

Computational and Theoretical Chemistry Studies on 1,2,9 Tribromo Dibenzofuran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 1,2,9-tribromo-dibenzofuran. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

From these calculations, a wealth of information about the molecule's electronic structure can be derived. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity. For PBDD/Fs, the substitution pattern of bromine atoms is known to influence the electronic properties, and DFT can precisely quantify these effects for the 1,2,9-isomer.

Furthermore, these calculations can map the electrostatic potential surface of the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how 1,2,9-tribromo-dibenzofuran might interact with other molecules and its susceptibility to different types of chemical reactions.

Table 1: Illustrative Data from Quantum Chemical Calculations

| Parameter | Description | Potential Finding for 1,2,9-Tribromo-dibenzofuran |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The specific energy value would indicate its potential as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The specific energy value would indicate its potential as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | A calculated value would allow comparison of its reactivity with other PBDD/F isomers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | This would quantify the asymmetry of charge distribution due to the bromine substitution pattern. |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Would reveal the influence of the bromine atoms on the electron density of the carbon and oxygen atoms in the dibenzofuran (B1670420) core. |

This table is illustrative and represents the type of data that would be generated from quantum chemical calculations.

Molecular Modeling for Receptor Binding and Interaction Predictions

Molecular modeling techniques, such as molecular docking, are instrumental in predicting how a molecule like 1,2,9-tribromo-dibenzofuran might interact with biological macromolecules, such as receptors. Many of the toxic effects of dioxin-like compounds, including PBDD/Fs, are mediated through binding to the aryl hydrocarbon receptor (AhR).

In a typical molecular docking study, a three-dimensional model of the target receptor's binding site is used. The 1,2,9-tribromo-dibenzofuran molecule is then computationally "placed" into this binding site in various orientations and conformations. Sophisticated scoring functions are used to calculate the binding affinity for each pose, predicting the most stable binding mode.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand (1,2,9-tribromo-dibenzofuran) and the amino acid residues of the receptor. The results can help to explain the potential biological activity of the compound and compare its binding potency to other well-studied PBDD/F isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is built by correlating calculated molecular descriptors (numerical representations of molecular properties) with experimentally measured biological activities.

For a compound like 1,2,9-tribromo-dibenzofuran, a QSAR model developed for PBDD/Fs could be used to predict its biological activity, such as its binding affinity to the AhR or its toxic potency. The model would use descriptors calculated for 1,2,9-tribromo-dibenzofuran, which could include:

Electronic descriptors: such as HOMO/LUMO energies and atomic charges.

Steric descriptors: related to the molecule's size and shape.

Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP).

Topological descriptors: which describe the connectivity of atoms in the molecule.

By inputting these descriptors into a validated QSAR model, a prediction of the biological activity of 1,2,9-tribromo-dibenzofuran can be made without the need for direct experimental testing. This is particularly useful for prioritizing compounds for further investigation and for understanding the structural features that drive biological effects.

In Silico Prediction of Environmental Fate and Transformation Pathways

In silico methods are invaluable for predicting how a chemical might behave in the environment, including its persistence, transport, and degradation.

Reaction Mechanism Predictions for Formation and Degradation

Computational chemistry can be used to investigate the likely pathways for the formation and degradation of 1,2,9-tribromo-dibenzofuran. For instance, studies on the formation of PBDD/Fs from the thermal degradation of brominated flame retardants have utilized DFT to elucidate reaction mechanisms. nih.govnih.gov These studies show that the formation of PBDD/Fs can proceed through various precursor pathways, and the specific substitution pattern of bromine atoms can influence the favorability of different routes. nih.gov

Energy Diagrams and Thermodynamic Analyses of Reactions

For any proposed formation or degradation reaction, computational methods can be used to construct a detailed energy diagram. This diagram plots the potential energy of the system as the reaction progresses from reactants to products, passing through transition states.

Future Research Directions and Emerging Paradigms in 1,2,9 Tribromo Dibenzofuran Studies

Development of Novel Mechanistic Probes and Tools

Currently, there is a notable absence of specific mechanistic probes and tools tailored for the study of 1,2,9-Tribromo-dibenzofuran. Future research should prioritize the development of such instruments to elucidate its specific biological interactions and toxicological pathways.

Key Research Areas:

Synthesis of Labeled Congeners: The synthesis of isotopically labeled 1,2,9-Tribromo-dibenzofuran (e.g., with ¹³C or ¹⁴C) is a critical first step. These labeled compounds would serve as invaluable tracers in studies of metabolic fate, bioaccumulation, and environmental transport.

Fluorescent Probes: Designing and synthesizing fluorescent probes that can selectively bind to 1,2,9-Tribromo-dibenzofuran or its metabolites would enable real-time visualization of its subcellular distribution and interaction with biological macromolecules.

Affinity-Based Probes: The development of probes for affinity chromatography could facilitate the isolation and identification of specific proteins and receptors that interact with 1,2,9-Tribromo-dibenzofuran. This would provide direct insight into its mode of action.

Computational Modeling: Advanced computational models can be developed to predict the binding affinity of 1,2,9-Tribromo-dibenzofuran to various biological targets, such as the aryl hydrocarbon receptor (AhR). researchgate.net These models can guide the design of targeted mechanistic studies.

Integration of Advanced Omics Technologies for Mechanistic Insights

The application of "omics" technologies offers a powerful, systems-level approach to understanding the biological impacts of environmental contaminants. researchgate.netnih.gov For 1,2,9-Tribromo-dibenzofuran, where mechanistic data is lacking, an integrated omics approach would be particularly insightful.

Future Applications of Omics:

Transcriptomics: High-throughput sequencing of the transcriptome (RNA-Seq) in cells or organisms exposed to 1,2,9-Tribromo-dibenzofuran can reveal changes in gene expression patterns. This can help identify key signaling pathways and cellular processes that are disrupted by the compound.

Proteomics: Analyzing the proteome can provide a more direct picture of the functional changes occurring within a cell upon exposure. Techniques like mass spectrometry-based proteomics can identify alterations in protein abundance, post-translational modifications, and protein-protein interactions.

Metabolomics: Investigating the metabolome can uncover changes in endogenous small molecules, providing a snapshot of the metabolic state of an organism. mdpi.com This can reveal specific metabolic pathways affected by 1,2,9-Tribromo-dibenzofuran and identify potential biomarkers of exposure.

Toxicogenomics: Integrating data from transcriptomics, proteomics, and metabolomics can provide a comprehensive toxicogenomic profile of 1,2,9-Tribromo-dibenzofuran. nih.gov This holistic view is crucial for understanding its mechanisms of toxicity and for comparing its effects to other well-characterized PBDFs.

Table 1: Potential Omics Approaches for 1,2,9-Tribromo-dibenzofuran Research

| Omics Technology | Potential Application | Expected Insights |

|---|---|---|

| Transcriptomics | Analysis of gene expression changes in exposed cell lines or organisms. | Identification of affected signaling pathways and regulatory networks. |

| Proteomics | Profiling of protein expression and post-translational modifications. | Understanding of functional changes at the cellular level. |

| Metabolomics | Characterization of endogenous metabolite profiles. | Discovery of metabolic disruptions and potential biomarkers of exposure. |

High-Throughput Screening for Profiling Biological Activity Mechanisms

High-throughput screening (HTS) methodologies can rapidly assess the biological activity of thousands of chemicals. epa.govannualreviews.org Applying HTS to 1,2,9-Tribromo-dibenzofuran would enable a broad profiling of its potential toxicological effects and help prioritize further in-depth studies.

HTS Strategies:

Cell-Based Assays: A battery of cell-based assays can be employed to screen for various toxicological endpoints, such as cytotoxicity, genotoxicity, endocrine disruption, and oxidative stress.

Receptor Binding Assays: HTS assays can be developed to measure the binding affinity of 1,2,9-Tribromo-dibenzofuran to a wide range of nuclear receptors and other key proteins.

Reporter Gene Assays: The use of reporter gene assays, particularly for the AhR signaling pathway, can provide a sensitive measure of the dioxin-like activity of 1,2,9-Tribromo-dibenzofuran.

Zebrafish Embryo Model: The zebrafish embryo is a powerful in vivo model for HTS of developmental toxicity. Exposing zebrafish embryos to 1,2,9-Tribromo-dibenzofuran can rapidly identify potential teratogenic effects.

Advanced Environmental Monitoring and Predictive Modeling Frameworks

The environmental presence and fate of 1,2,9-Tribromo-dibenzofuran are currently unknown. Advanced monitoring techniques and predictive models are needed to assess its environmental occurrence, transport, and potential for human exposure.

Monitoring and Modeling Approaches:

High-Resolution Mass Spectrometry (HRMS): The development of sensitive and specific analytical methods using HRMS is essential for detecting and quantifying trace levels of 1,2,9-Tribromo-dibenzofuran in complex environmental matrices such as soil, sediment, air, and biota.

Passive Sampling Techniques: The use of passive samplers can provide time-integrated data on the ambient concentrations of 1,2,9-Tribromo-dibenzofuran in various environmental compartments.

Environmental Fate Modeling: Computational models can be used to predict the environmental partitioning, transport, and degradation of 1,2,9-Tribromo-dibenzofuran. These models can help identify potential environmental sinks and hotspots of contamination.

Predictive Exposure Modeling: By integrating environmental monitoring data with information on human behavior and dietary habits, predictive models can estimate human exposure levels to 1,2,9-Tribromo-dibenzofuran through various pathways.

Interdisciplinary Approaches to Complex Environmental and Biological Questions

A comprehensive understanding of the environmental and health implications of 1,2,9-Tribromo-dibenzofuran can only be achieved through interdisciplinary collaboration. nih.govnih.gov

Collaborative Research Frameworks:

Chemistry and Toxicology: Collaboration between synthetic chemists, analytical chemists, and toxicologists is fundamental for synthesizing analytical standards, developing detection methods, and conducting toxicological assessments.

Environmental Science and Public Health: Integrating the expertise of environmental scientists who monitor the presence of the compound in the environment with that of public health researchers who assess human exposure and health outcomes is crucial for risk assessment. nih.gov

Computational Science and Experimental Biology: The synergy between computational modeling and experimental validation will be key to efficiently unraveling the complex mechanisms of action of 1,2,9-Tribromo-dibenzofuran.

Regulatory Science and Policy: Engaging with regulatory agencies and policymakers throughout the research process will ensure that the scientific findings are effectively translated into evidence-based policies to protect human and environmental health.

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying 1,2,9-tribromo-dibenzofuran in environmental samples?

Methodological Answer:

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used, with calibration curves spanning concentrations from 0.1–100 μg/mL and correlation coefficients (R²) >0.98 for reliable quantification . Isotope dilution techniques, such as using ¹³C-labeled analogs (e.g., 1,2,7,8-Tetrachloro[¹³C₁₂]dibenzofuran), improve accuracy in complex matrices by correcting for matrix effects . Sample preparation typically involves extraction with toluene or toluene-nonanol mixtures, followed by cleanup using silica gel columns .

Advanced: How do experimental conditions (e.g., concentration, temperature) influence the degradation kinetics of 1,2,9-tribromo-dibenzofuran in pyrolysis studies?

Methodological Answer:

At trace concentrations (~2 ppm), pyrolysis in a perfectly stirred reactor at 500–950°C reveals pseudo-first-order kinetics, with degradation rates increasing exponentially above 700°C due to unimolecular decomposition pathways . Contrastingly, higher concentrations (e.g., 1000 ppm) exhibit slower degradation due to competing radical recombination and secondary reaction mechanisms . Advanced kinetic modeling (e.g., density functional theory (DFT) or coupled cluster approaches) is critical for reconciling these discrepancies and predicting byproduct formation (e.g., brominated dioxins) .

Basic: What synthetic routes are feasible for preparing 1,2,9-tribromo-dibenzofuran?

Methodological Answer:

Electrophilic bromination of dibenzofuran using Br₂ in the presence of FeBr₃ as a catalyst is a common approach. Controlling regioselectivity requires optimizing reaction temperature (70–90°C) and solvent polarity (e.g., dichloromethane vs. non-polar solvents) to favor 1,2,9-substitution over other isomers . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >99% purity, validated by NMR and HRMS .

Advanced: How do microbial consortia metabolize 1,2,9-tribromo-dibenzofuran, and what enzymes are involved?

Methodological Answer:

Pseudomonas sp. HH69 and mixed culture HH27 degrade dibenzofuran via dioxygenase-mediated cleavage of the ether bond, producing salicylic acid and gentisic acid intermediates . For brominated analogs, dehalogenases (e.g., LinB-type enzymes) likely mediate debromination prior to ring fission . Mutant studies (e.g., 2,2′,3-trihydroxybiphenyl accumulation in HH69 mutants) confirm the role of dioxygenases in initiating degradation . Metatranscriptomic analysis (qPCR, 2−ΔΔCT method) can identify upregulated genes in adapted strains .

Basic: What are the key physicochemical properties (e.g., solubility, thermal stability) of 1,2,9-tribromo-dibenzofuran?

Methodological Answer:

1,2,9-Tribromo-dibenzofuran is lipophilic (log Kow ~4.12), with low water solubility (<1 mg/L) and slight soil mobility (Koc ~4,200) . Differential scanning calorimetry (DSC) reveals a melting point of ~355 K and enthalpy of sublimation ~84.5 kJ/mol, critical for vapor-phase studies . Thermal stability assays in inert atmospheres show decomposition onset at ~400°C, with bromine release detected via FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.